4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride typically involves the reaction of 2-isopropyl-5-methylphenol with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control the reaction parameters and achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis and analytical procedures.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Isopropyl-5-methylphenoxy)piperidine
- 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrobromide
- 4-(2-Isopropyl-5-methylphenoxy)piperidine sulfate
Uniqueness
4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry. Its hydrochloride form enhances its solubility and stability, making it more versatile compared to other similar compounds .
Properties
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)14-5-4-12(3)10-15(14)17-13-6-8-16-9-7-13;/h4-5,10-11,13,16H,6-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBHJXYKWXLZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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